molecular formula C11H9N3O B2863473 1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one CAS No. 65923-22-0

1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one

Cat. No.: B2863473
CAS No.: 65923-22-0
M. Wt: 199.213
InChI Key: XPSISELDLNMBED-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,4]diazepino[6,5-b]indole class . These are complex heterocyclic compounds that contain an indole ring fused with a diazepine ring .


Synthesis Analysis

The synthesis of similar compounds involves reactions of 3-[(N-aryl-N-chloroacetyl)amino]-2-formylindoles with substituted anilines . An alternative synthesis involves a sequence of transformations: reduction, chloroacetylation, and intramolecular alkylation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reactions of 3-[(N-aryl-N-chloroacetyl)amino]-2-formylindoles with substituted anilines . Reduction of 1,2,3,6-tetrahydrodiazepinoindol-4-ium chlorides affords the corresponding hexahydro derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-methyl-1H-[1,2]diazepino[4,5,6-cd]indol-6(5H)-one” are not available. For related compounds, you may refer to resources like ChemSpider .

Scientific Research Applications

Synthesis and Structural Characterization

  • Research on the synthesis and structural correction of related compounds, such as 3H-[1,2]diazepino[5,6-b]indoles, revealed errors in previous syntheses, leading to the correct identification of pyrido[4,3-b]indoles and their condensation products with p-nitrobenzaldehyde to confirm amino group presence (G. Karrick & N. Peet, 1986).
  • A study on the conversion of tetrahydro-γ-carbolines to hexahydro[1,2]diazepino[5,4-b]indoles via ylide intermediates, supplemented by X-Ray crystal structure determination, provides insights into the structural aspects of these compounds (Y. Tamura et al., 1983).
  • The development of a general approach for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones showcases the versatility in generating various derivatives, confirming structures via NMR spectroscopy and HRMS (Karolina Dzedulionytė et al., 2022).

Pharmacological Potential

  • A study on the synthesis and evaluation of 11-phenyl-2,3,4,5-tetrahydro-1H-(1,4)diazepino(1,2-a)indoles as 5-hydroxytryptamine antagonists indicates the exploration of these compounds for their potential anti-5-HT activity, although the results showed weak potency compared with standard drugs (S. B. Rajur et al., 1990).
  • The discovery of conformationally constrained tetracyclic compounds as potent hepatitis C virus NS5B RNA polymerase inhibitors, where 6,7-dihydro-5H-benzo[5,6][1,4]diazepino[7,1-a]indoles showed high biochemical and cellular potencies, highlights the therapeutic potential of these compounds in antiviral treatment (Kazutaka Ikegashira et al., 2006).

Properties

IUPAC Name

3-methyl-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-6-7-5-12-13-11(15)8-3-2-4-9(14)10(7)8/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSISELDLNMBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=NNC(=O)C3=C2C1=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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